Tenofovir Diphosphate Triethylamine Salt (mixture of diastereomers)
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Overview
Description
Tenofovir Diphosphate Triethylamine Salt (mixture of diastereomers) is a non-hydrolyzable analog of adenosine triphosphate. It is widely used in scientific research as a tool for studying the mechanisms of ATP-dependent biological processes . This compound is particularly significant in the field of antiviral research, especially for its role in inhibiting DNA polymerases and acting as a substrate for HIV type 1 reverse transcriptase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Diphosphate Triethylamine Salt involves the phosphorylation of Tenofovir, followed by the addition of triethylamine to form the salt. The reaction conditions typically require a controlled environment to ensure the correct formation of the diastereomers .
Industrial Production Methods: Industrial production of Tenofovir Diphosphate Triethylamine Salt involves large-scale chemical synthesis under stringent conditions to maintain the purity and consistency of the product. The process includes multiple steps of purification and quality control to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions: Tenofovir Diphosphate Triethylamine Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally require controlled temperatures and pH levels .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives of Tenofovir Diphosphate, while reduction may yield reduced forms of the compound .
Scientific Research Applications
Tenofovir Diphosphate Triethylamine Salt is extensively used in scientific research for various applications:
Mechanism of Action
Tenofovir Diphosphate Triethylamine Salt exerts its effects by inhibiting DNA polymerases and acting as a substrate for HIV type 1 reverse transcriptase. The compound competes with natural substrates for binding to the enzyme, thereby preventing the synthesis of viral DNA. This inhibition disrupts the replication cycle of the virus, making it an effective antiviral agent .
Molecular Targets and Pathways: The primary molecular targets of Tenofovir Diphosphate Triethylamine Salt are DNA polymerases and HIV type 1 reverse transcriptase. The compound interferes with the normal function of these enzymes, leading to the inhibition of viral replication .
Comparison with Similar Compounds
Tenofovir Disoproxil Fumarate: An ester prodrug of Tenofovir, used to improve bioavailability.
Tenofovir Alafenamide: Another prodrug of Tenofovir, designed to enhance delivery to target cells.
Adefovir Dipivoxil: A nucleotide analog used in the treatment of hepatitis B.
Uniqueness: Tenofovir Diphosphate Triethylamine Salt is unique due to its non-hydrolyzable nature and its specific use as a research tool for studying ATP-dependent processes. Unlike its prodrug forms, it is directly active and does not require metabolic activation .
Properties
CAS No. |
2122333-63-3 |
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Molecular Formula |
C₉H₁₆N₅O₁₀P₃·x(C₆H₁₅N) |
Molecular Weight |
447.17 |
Synonyms |
Diphosphoric Acid Triethylamine Salt , Anhydride with [[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]_x000B_methyl]phosphonic Acid Triethylamine Salt; PMPApp Triethylamine Salt; |
Origin of Product |
United States |
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